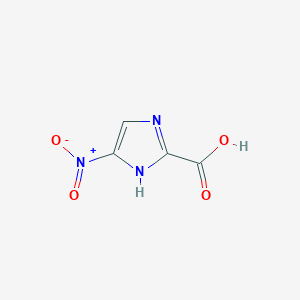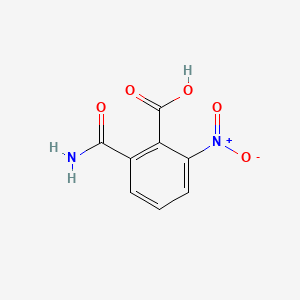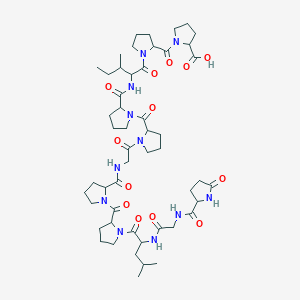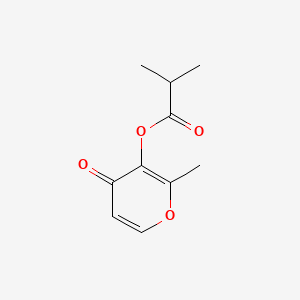
Acide 5-nitro-1H-imidazole-2-carboxylique
Vue d'ensemble
Description
5-Nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of nitroimidazoles, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .
Applications De Recherche Scientifique
5-Nitro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties, particularly against anaerobic bacteria and protozoa.
Medicine: Investigated for its potential use in the development of new antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which include 5-nitro-1h-imidazole-2-carboxylic acid, have a broad range of biological activities . They are key components of functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-nitro-1H-imidazole-2-carboxylic acid. For instance, storage temperature can affect the stability of the compound . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-imidazole-2-carboxylic acid typically involves the nitration of imidazole derivatives. One common method includes the nitration of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods: Industrial production methods for 5-nitro-1H-imidazole-2-carboxylic acid often involve large-scale nitration and carboxylation processes, optimized for yield and purity. These methods may use continuous flow reactors to ensure consistent reaction conditions and efficient production .
Types of Reactions:
Oxidation: The nitro group in 5-nitro-1H-imidazole-2-carboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form 5-amino-1H-imidazole-2-carboxylic acid using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 5-Amino-1H-imidazole-2-carboxylic acid.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for similar applications as metronidazole but with a longer half-life.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness: 5-Nitro-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
5-nitro-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSXTPPQBEISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403145 | |
| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351990-51-7 | |
| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing these amide derivatives of 5-nitro-1H-imidazole-2-carboxylic acid?
A2: While the abstract doesn't delve into specific applications, synthesizing novel amide derivatives of existing pharmaceutical compounds like Metronidazole is a common strategy in medicinal chemistry. [] This approach aims to modify the parent molecule's structure to potentially enhance its existing properties, discover new therapeutic activities, or improve its pharmacokinetic profile. Further research on these synthesized derivatives could explore their potential antimicrobial activity, structure-activity relationships, and potential advantages over existing medications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/new.no-structure.jpg)

